molecular formula C20H20N4O5 B10979241 4-{[(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzamide

4-{[(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzamide

Cat. No.: B10979241
M. Wt: 396.4 g/mol
InChI Key: KPJICDAGIAYCOV-UHFFFAOYSA-N
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Description

4-{[(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, which is known for its diverse biological activities and is often explored in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzamide typically involves multiple steps, starting from readily available precursors.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

4-{[(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups would yield quinones, while reduction of the carbonyl groups would produce alcohols or amines .

Scientific Research Applications

4-{[(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

Mechanism of Action

The mechanism of action of 4-{[(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. This compound may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-{[(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzamide apart is its specific substitution pattern and the presence of both methoxy and acylamino groups, which can confer unique biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C20H20N4O5

Molecular Weight

396.4 g/mol

IUPAC Name

4-[[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3-yl)acetyl]amino]benzamide

InChI

InChI=1S/C20H20N4O5/c1-11-22-15-9-17(29-3)16(28-2)8-14(15)20(27)24(11)10-18(25)23-13-6-4-12(5-7-13)19(21)26/h4-9H,10H2,1-3H3,(H2,21,26)(H,23,25)

InChI Key

KPJICDAGIAYCOV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC(=C(C=C2C(=O)N1CC(=O)NC3=CC=C(C=C3)C(=O)N)OC)OC

Origin of Product

United States

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